molecular formula C26H44Br2N4 B12375975 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide

Cat. No.: B12375975
M. Wt: 572.5 g/mol
InChI Key: SRYRXSJEWKGQSC-UHFFFAOYSA-L
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Description

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes two pyridinium rings connected by a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridinium Salt: The initial step involves the reaction of 4-dimethylaminopyridine with a suitable alkylating agent, such as dodecyl bromide, to form the intermediate pyridinium salt.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with another molecule of 4-dimethylaminopyridine under controlled conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest possible purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of iodide or other substituted derivatives.

Scientific Research Applications

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological membranes and as a probe for investigating membrane dynamics.

    Industry: Utilized in the development of new materials, such as ionic liquids and surfactants.

Mechanism of Action

The mechanism of action of 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide involves its interaction with biological membranes and other molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium rings can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate
  • 4-(dimethylamino)-1-nonylpyridin-1-ium Bromide
  • 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Iodide

Uniqueness

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This feature enhances its ability to interact with lipid membranes and makes it a valuable tool in studying membrane dynamics and developing new materials.

Properties

Molecular Formula

C26H44Br2N4

Molecular Weight

572.5 g/mol

IUPAC Name

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide

InChI

InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

SRYRXSJEWKGQSC-UHFFFAOYSA-L

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-]

Origin of Product

United States

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